2,3-Dichlorobenzoic acid 2,3-Dichlorobenzoic acid Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
2,3-Dichlorobenzoic acid is the main impurity of lamotrigine. It is a chlorobenzoate compound.
2,3-Dichlorobenzoic acid is an intermediate metabolite of polychlorinated biphenyls (PCBs).
2,3-dichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 2 and 3 are substituted by chloro groups. It has a role as an impurity and a bacterial xenobiotic metabolite. It is a chlorobenzoic acid and a dichlorobenzene. It derives from a benzoic acid. It is a conjugate acid of a 2,3-dichlorobenzoate.
Brand Name: Vulcanchem
CAS No.: 50-45-3
VCID: VC21084687
InChI: InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
SMILES: C1=CC(=C(C(=C1)Cl)Cl)C(=O)O
Molecular Formula: C7H4Cl2O2
Molecular Weight: 191.01 g/mol

2,3-Dichlorobenzoic acid

CAS No.: 50-45-3

Cat. No.: VC21084687

Molecular Formula: C7H4Cl2O2

Molecular Weight: 191.01 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichlorobenzoic acid - 50-45-3

Specification

Description Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
2,3-Dichlorobenzoic acid is the main impurity of lamotrigine. It is a chlorobenzoate compound.
2,3-Dichlorobenzoic acid is an intermediate metabolite of polychlorinated biphenyls (PCBs).
2,3-dichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 2 and 3 are substituted by chloro groups. It has a role as an impurity and a bacterial xenobiotic metabolite. It is a chlorobenzoic acid and a dichlorobenzene. It derives from a benzoic acid. It is a conjugate acid of a 2,3-dichlorobenzoate.
CAS No. 50-45-3
Molecular Formula C7H4Cl2O2
Molecular Weight 191.01 g/mol
IUPAC Name 2,3-dichlorobenzoic acid
Standard InChI InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Standard InChI Key QAOJBHRZQQDFHA-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C(=O)O
Melting Point 169.0 °C

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